molecular formula C9H15ClN4O2 B1380653 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431967-90-6

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1380653
CAS RN: 1431967-90-6
M. Wt: 246.69 g/mol
InChI Key: GEUFQTXJPFNHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride (1-MOPH) is an organic compound that is widely used in scientific research. It is a white, odorless, crystalline solid with a molecular weight of 198.6 g/mol. 1-MOPH is soluble in water and ethanol and has a melting point of 176-178°C. It is a versatile compound that has a wide range of applications in the lab, including synthesis, catalysis, and drug delivery.

Scientific Research Applications

  • Chemical Reactions and Structural Formation : The compound 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-pyrazol-4-amine hydrochloride is involved in complex chemical reactions. It can react with nitrogen bases differently based on the number of labile hydrogen atoms, resulting in nucleophilic replacements, cleavage of rings, and the formation of new derivatives like 4,5-diaminopyrazole, and substituted pyrazolo[1,5-a]pyrimidines (Shablykin et al., 2008). Additionally, its analogs like 1,2,4,5-tetrazine derivatives have been synthesized and analyzed for their molecular structures, revealing stabilization through hydrogen bonds, π–π interactions, and crystal structures belonging to different systems (Xu et al., 2012).

  • Chemoselectivity in Reactions : The compound and its related structures show selective chemoselectivity in reactions. For instance, 4-chloroquinazolines undergo selective amination with the secondary amino group of 3-amino-1H-pyrazoles under certain conditions, leading to the formation of complex structures (Shen et al., 2010).

  • Anticholinesterase Effects and In Silico Evaluation : Derivatives of pyrazolines, which are related to the compound of interest, have shown potential applications in treating diseases like neurodegenerative disorders due to their anticholinesterase effects. These compounds have been synthesized, and their effects have been evaluated both in vitro and in silico, showing significant activity against acetylcholinesterase and butyrylcholinesterase (Altıntop, 2020).

  • Antimicrobial Activity : Morpholine and pyrazole derivatives have been synthesized and found to possess antimicrobial activity against various microorganisms. This highlights the potential therapeutic applications of these compounds in combating microbial infections (Sharma et al., 2017).

  • Alkylation and Ring Closure Reactions : The compound and its related derivatives are utilized in generating a structurally diverse library of compounds through different types of alkylation and ring closure reactions. These reactions lead to the formation of various derivatives with potential biological and chemical applications (Roman, 2013).

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-morpholin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12;/h5-6H,1-4,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUFQTXJPFNHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.